2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
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Overview
Description
2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound characterized by its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione typically involves the reaction of cyclic thioureas or selenoureas with alkylating agents such as 2,4-dinitrobenzyl chloride. The resulting salts are then deprotonated with aqueous sodium carbonate to afford the desired bases. These bases react with heterocumulenes like isoselenocyanates to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which 2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-diethyl-6,7-dihydro-5H-2a[lambda]4-selena-2,3,4a,7a-tetraazacyclopent[cd]indene-1(2H),4(3H)-diselone: Similar in structure but contains selenium atoms.
6,7-dihydro-2,3-disubstituted 5H-2a-Thia(2a-SIV)-2,3,4a,7a-tetraazacyclopent[cd]indene-1,4(2H,3H)-dithione: Contains sulfur atoms and has different substituents
Uniqueness
2,6-dicyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is unique due to its specific arrangement of cyclohexyl groups and the presence of multiple nitrogen atoms in its structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H29N5O2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3,9-dicyclohexyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione |
InChI |
InChI=1S/C18H29N5O2/c24-17-19-15-16-21(17)11-20(13-7-3-1-4-8-13)12-22(16)18(25)23(15)14-9-5-2-6-10-14/h13-16H,1-12H2,(H,19,24) |
InChI Key |
MNFGWKNZUWEVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CN3C4C(NC3=O)N(C(=O)N4C2)C5CCCCC5 |
Origin of Product |
United States |
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